2,4-Dibromo-6-phenylphenol
Overview
Description
2,4-Dibromo-6-phenylphenol is a chemical compound . It is also known as Phenol, 2,4-dibromo- . The molecular formula of this compound is C6H4Br2O .
Synthesis Analysis
A novel 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol crystal has been reported and characterized by FT-IR, 1H NMR, 13C NMR . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-phenylphenol has been analyzed using various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis . These analyses were performed to elucidate the structure of the crystal .Chemical Reactions Analysis
The compound could be investigated as a hole transport material . Marcus-Hus semiclassical model for charge transfer in organic materials is applied for the calculation of charge transfer rate . The calculation of reorganization energy and coupling constant reveals that the compound could be investigated as a hole transport material .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromo-6-phenylphenol is 251.903 . The compound crystallizes into a triclinic crystal system with P-1 space group .Scientific Research Applications
Prototropy and Radical Scavenging Activity
- Investigation of Schiff Bases : A study focused on Schiff bases, including a compound related to 2,4-Dibromo-6-phenylphenol, examined prototropy (tautomeric shifts between different molecular forms) and radical scavenging activities. This research utilized various experimental and computational techniques to understand these properties, suggesting potential uses as therapeutic agents or ingredients in the medicinal and food industries due to their antiradical activity (Kaştaş et al., 2017).
Environmental Concentrations and Toxicology
- 2,4,6-Tribromophenol : Although this study focuses on 2,4,6-Tribromophenol, a closely related compound, it provides insight into the environmental presence and toxicology of brominated phenols. These compounds are used in various applications, including as pesticides and in the production of flame retardants, and have been found ubiquitously in the environment (Koch & Sures, 2018).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 2-Phenylphenol, indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Future Directions
properties
IUPAC Name |
2,4-dibromo-6-phenylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJYIKIPQZYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294319 | |
Record name | 2,4-Dibromo-6-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55815-20-8 | |
Record name | NSC95809 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dibromo-6-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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